molecular formula C13H13NO4 B11538312 Methyl 5-(2-cyanophenoxy)-4-oxopentanoate

Methyl 5-(2-cyanophenoxy)-4-oxopentanoate

Cat. No.: B11538312
M. Wt: 247.25 g/mol
InChI Key: IEULKCAYTBBXJY-UHFFFAOYSA-N
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Description

Methyl 5-(2-cyanophenoxy)-4-oxopentanoate is an organic compound with a complex structure that includes a cyanophenoxy group and an oxopentanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-cyanophenoxy)-4-oxopentanoate typically involves the reaction of methyl 2-(chloromethyl)-3-furoate with salicylonitriles. This reaction is conducted in the presence of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) solution at 60°C, producing methyl 2-[(cyanophenoxy)methyl]-3-furoates in yields ranging from 69% to 80% .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-cyanophenoxy)-4-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 5-(2-cyanophenoxy)-4-oxopentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(2-cyanophenoxy)-4-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, including enzyme inhibition and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(2-cyanophenoxy)-4-oxopentanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications in various fields. Its ability to form stable coordination complexes with metal ions sets it apart from other similar compounds.

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

methyl 5-(2-cyanophenoxy)-4-oxopentanoate

InChI

InChI=1S/C13H13NO4/c1-17-13(16)7-6-11(15)9-18-12-5-3-2-4-10(12)8-14/h2-5H,6-7,9H2,1H3

InChI Key

IEULKCAYTBBXJY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)COC1=CC=CC=C1C#N

Origin of Product

United States

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